SR94

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

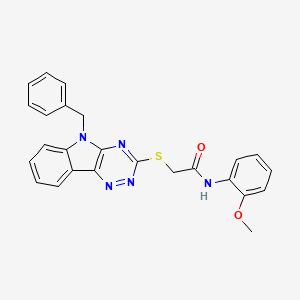

2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O2S/c1-32-21-14-8-6-12-19(21)26-22(31)16-33-25-27-24-23(28-29-25)18-11-5-7-13-20(18)30(24)15-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQJWOPKOGJTNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the mechanism of action of SR94

An in-depth analysis of scientific and public databases reveals no specific therapeutic agent or research compound designated as "SR94." This identifier does not correspond to any known drug, biologic, or chemical entity in the public domain.

It is possible that "this compound" may be an internal, proprietary designation for a compound not yet disclosed publicly, a typographical error, or an outdated nomenclature. Without a definitive identification of the molecular entity referred to as this compound, a detailed technical guide on its mechanism of action, including data presentation, experimental protocols, and signaling pathways, cannot be constructed.

For the research and drug development community, precise and standardized nomenclature is critical for the effective dissemination of scientific information. Should a more specific identifier or the chemical name for this compound become available, a comprehensive analysis as requested can be undertaken.

Researchers seeking information on a specific compound are encouraged to verify the designation using established chemical and pharmacological databases such as PubChem, Chemical Abstracts Service (CAS), or the International Union of Pure and Applied Chemistry (IUPAC) naming conventions.

The Enigmatic SR94: Unraveling a Scientific Void

Despite a comprehensive search of scientific literature and public databases, the compound designated as SR94 remains elusive. No information regarding its discovery, synthesis pathway, or biological activity is currently available in the public domain.

This lack of data prevents the creation of the requested in-depth technical guide. The designation "this compound" may represent an internal codename for a proprietary compound within a research institution or pharmaceutical company that has not yet been publicly disclosed. It is also possible that it is a very early-stage investigational molecule with no publications to date, or the identifier may be inaccurate.

Without any foundational scientific or patent literature, it is impossible to provide details on its synthesis, experimental protocols, or associated signaling pathways.

For researchers, scientists, and drug development professionals interested in a particular compound, access to published data is critical for understanding its properties and potential applications. In the case of this compound, the absence of such information means that no verifiable details can be presented.

Should information on this compound become publicly available in the future, a comprehensive technical guide could be developed. We encourage individuals with access to specific information or alternative identifiers for this compound to provide them to enable a renewed and more targeted search.

Part 1: The Serum Response Factor (SRF) Signaling Pathway

An In-depth Technical Guide to SR-Related Signaling Pathway Modulation

Disclaimer: Initial searches for a specific "SR94 signaling pathway" did not yield any established biological pathway under this designation. The term "this compound" is predominantly associated with California State Route 94. It is plausible that "this compound" is a typographical error. This guide therefore focuses on two probable intended subjects based on the query structure: the Serum Response Factor (SRF) signaling pathway and the signaling pathways modulated by the REV-ERB agonist, SR9009 . Both topics are highly relevant to researchers in drug development and cellular signaling.

The Serum Response Factor (SRF) is a highly conserved transcription factor that belongs to the MADS-box superfamily.[1][2] It plays a crucial role in controlling the expression of a wide array of immediate-early genes, thereby regulating fundamental cellular processes such as cell growth, proliferation, differentiation, and migration.[2] SRF acts as a central node, integrating signals from multiple pathways, most notably the mitogen-activated protein kinase (MAPK) cascade and the Rho family of GTPases signaling pathway, which is linked to actin dynamics.[1][3]

Data Presentation: Key Components of the SRF Signaling Network

| Component | Class | Primary Activator(s) | Key Functions | Associated Cofactors |

| SRF | Transcription Factor | Rho-actin & MAPK pathways | Binds to Serum Response Element (SRE) in target gene promoters; regulates immediate-early genes, muscle-specific genes, and actin-related genes. | MRTFs (Myocardin-related transcription factors), TCFs (Ternary Complex Factors) |

| RhoA | Small GTPase | Growth factors, G-protein coupled receptors (GPCRs) | Induces changes in actin dynamics, leading to the release of G-actin-bound MRTFs. | ROCK, mDia |

| MRTF-A/B (MAL/MKL1/2) | Transcriptional Cofactor | Depletion of cytoplasmic G-actin | Binds to SRF in the nucleus to activate transcription of cytoskeletal and muscle-specific genes. | G-actin (inhibitor), SRF |

| Ras | Small GTPase | Receptor Tyrosine Kinases (RTKs) | Activates the Raf-MEK-ERK kinase cascade. | Raf kinases |

| ERK1/2 (MAPK3/1) | Protein Kinase (MAPK) | MEK1/2 | Phosphorylates and activates TCFs. | TCFs |

| TCFs (e.g., Elk-1, Sap-1, Net) | Transcriptional Cofactor | ERK1/2 phosphorylation | Forms a ternary complex with SRF and the SRE to activate transcription of proliferative and immediate-early genes. | SRF, ERK1/2 |

Experimental Protocols

1. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for SRF Target Gene Identification

-

Objective: To identify the genomic binding sites of SRF and its cofactors (MRTFs, TCFs) on a genome-wide scale.

-

Methodology:

-

Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA.

-

The chromatin is then extracted and sheared into smaller fragments by sonication or enzymatic digestion.

-

An antibody specific to SRF (or a cofactor) is used to immunoprecipitate the protein-DNA complexes.

-

The cross-links are reversed, and the associated DNA is purified.

-

The purified DNA fragments are sequenced using next-generation sequencing.

-

Bioinformatic analysis is performed to map the sequences to the genome and identify enriched binding sites (peaks), revealing the target genes of the transcription factor.

-

2. Luciferase Reporter Assay for SRF Activity

-

Objective: To quantify the transcriptional activity of SRF in response to specific stimuli or inhibitors.

-

Methodology:

-

A reporter plasmid is constructed containing a luciferase gene downstream of a promoter with one or more Serum Response Elements (SREs).

-

Cells are co-transfected with the SRE-luciferase reporter plasmid and an expression plasmid for a gene of interest (or treated with a compound). A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

-

After a defined period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

An increase in luciferase activity corresponds to an increase in SRF-mediated transcription.

-

3. Western Blot for Pathway Activation

-

Objective: To detect the activation of upstream kinases, such as the phosphorylation of ERK.

-

Methodology:

-

Cells are treated with stimuli and then lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with a primary antibody specific to the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

-

A chemiluminescent substrate is applied, and the resulting signal is detected, indicating the level of protein phosphorylation. The membrane is often stripped and re-probed for the total protein as a loading control.

-

Mandatory Visualization

Caption: Convergence of MAPK and Rho-actin pathways on SRF.

Part 2: Signaling Pathways Modulated by REV-ERB Agonist SR9009

SR9009 is a synthetic small molecule that acts as an agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[4] These receptors are key components of the core circadian clock machinery and act as transcriptional repressors.[5] By activating REV-ERBs, SR9009 modulates the expression of genes involved in the regulation of circadian rhythms, metabolism, and inflammatory responses.[5][6] It has garnered significant interest in drug development for its potential to treat metabolic diseases and sleep disorders. However, it's important to note that some studies suggest SR9009 may also have REV-ERB-independent effects.[7]

Data Presentation: Quantitative Effects of SR9009

| Parameter | Value | Cell/Animal Model | Effect |

| IC50 (REV-ERBα) | 670 nM | HEK293 cells (Gal4-REV-ERBα reporter assay) | Potent activation of REV-ERBα repressor activity.[4][8] |

| IC50 (REV-ERBβ) | 800 nM | HEK293 cells (Gal4-REV-ERBβ reporter assay) | Potent activation of REV-ERBβ repressor activity.[4][8] |

| IC50 (Bmal1 promoter) | 710 nM | HEK293 cells (full-length REV-ERBα assay) | Suppression of Bmal1 promoter-driven transcription.[9] |

| Fat Mass Reduction | ~12% decrease | Diet-induced obese mice (100 mg/kg, 30 days) | Significant reduction in adiposity.[9] |

| Plasma Glucose | ~19% decrease | Diet-induced obese mice (100 mg/kg, 30 days) | Improvement in hyperglycemia.[9] |

| Plasma NEFA | ~23% decrease | Diet-induced obese mice (100 mg/kg, 30 days) | Reduction in non-esterified fatty acids.[9] |

| Infarct Volume | Significant decrease | Mice with Middle Cerebral Artery Occlusion (MCAO) | Neuroprotective effect in ischemic stroke model.[5][6] |

Experimental Protocols

1. Quantitative Real-Time PCR (qPCR) for Target Gene Expression

-

Objective: To measure the change in mRNA levels of REV-ERB target genes (e.g., BMAL1, CLOCK, NRF2) following SR9009 treatment.

-

Methodology:

-

Treat cells or tissues with SR9009 or vehicle control for a specified time.

-

Isolate total RNA using a suitable method (e.g., TRIzol reagent or column-based kits).

-

Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe (e.g., TaqMan).

-

Quantify the relative expression of target genes by normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB) using the ΔΔCt method.

-

2. Cell Viability Assay (e.g., MTT or CellTiter-Glo)

-

Objective: To assess the cytotoxic or cytostatic effects of SR9009 on cultured cells.

-

Methodology:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat cells with a range of concentrations of SR9009 for 24, 48, or 72 hours.

-

For MTT assay: Add MTT reagent, which is converted to formazan crystals by metabolically active cells. Solubilize the crystals and measure the absorbance.

-

For CellTiter-Glo: Add the reagent which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Cell viability is expressed as a percentage relative to vehicle-treated control cells.

-

3. Seahorse XF Analyzer for Metabolic Profiling

-

Objective: To measure key indicators of mitochondrial respiration and glycolysis in live cells after SR9009 treatment.

-

Methodology:

-

Seed cells in a Seahorse XF microplate and treat with SR9009.

-

The instrument measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.

-

To assess specific metabolic parameters, sequential injections of metabolic inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) are performed to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

-

Mandatory Visualization

Caption: Mechanism of action of the REV-ERB agonist SR9009.

References

- 1. What is Serum Response Factor? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 2. Serum response factor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. SR9009 - Wikipedia [en.wikipedia.org]

- 5. Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]

- 7. pnas.org [pnas.org]

- 8. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is SR9009?_Chemicalbook [chemicalbook.com]

In Silico Modeling of SR94 Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR94 is identified as a selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family of proteins. SIRT2 has emerged as a significant therapeutic target due to its involvement in a variety of cellular processes, including cell cycle regulation, microtubule dynamics, and oncogenic signaling. Dysregulation of SIRT2 activity has been implicated in various pathologies, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury. This technical guide provides an in-depth overview of the in silico modeling of this compound's interactions with its target, SIRT2, summarizing key quantitative data, detailing experimental and computational protocols, and visualizing relevant biological pathways. While specific quantitative data for this compound is not widely available in public literature, this guide draws upon methodologies used for the discovery and characterization of structurally related SIRT2 inhibitors, such as SR86, which has a reported IC50 of 1.3 µM against SIRT2 and demonstrates good selectivity over SIRT1 and SIRT3.[1][2][3]

Quantitative Data on SIRT2 Inhibitors

The development of SIRT2 inhibitors has led to a range of compounds with varying potencies. Below is a summary of quantitative data for selected SIRT2 inhibitors to provide a comparative context for the potency of compounds like this compound.

| Compound | Target(s) | IC50 | Assay Type | Reference |

| SR86 | SIRT2 | 1.3 µM | Enzymatic Assay | [1][2][3] |

| AGK2 | SIRT2 | 3.5 µM | Enzymatic Assay | MedChemExpress |

| SirReal2 | SIRT2 | 140 nM | Enzymatic Assay | MedChemExpress |

| TM | SIRT2 | 28 nM | Enzymatic Assay | [4][5] |

| Sirtinol | ySir2, hSIRT1, hSIRT2 | 48 µM, 131 µM, 57.7 µM | Enzymatic Assay | MedChemExpress |

| Nicotinamide | SIRT2 | 2 µM | Enzymatic Assay | MedChemExpress |

In Silico Modeling and Experimental Protocols

The discovery and optimization of SIRT2 inhibitors like this compound heavily rely on a combination of in silico modeling techniques and subsequent experimental validation.

In Silico Drug Discovery Workflow

A consensus docking and scoring strategy is a powerful approach to identify novel scaffolds for SIRT2 inhibition. This workflow can be generalized as follows:

Protocol for Virtual Screening:

-

Target Preparation: The crystal structure of human SIRT2 in complex with a known inhibitor (e.g., SirReal2, PDB ID: 4RMG) is selected.[6] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. The binding site is defined based on the co-crystallized ligand.

-

Compound Library Preparation: Large chemical libraries (e.g., Specs, ChemDiv) are prepared by generating 3D conformations for each molecule and assigning appropriate atom types and charges.

-

Molecular Docking: A consensus docking approach is employed, using multiple docking programs and scoring functions to increase the reliability of hit prediction. The compounds from the library are docked into the prepared SIRT2 binding site.

-

Hit Selection: Compounds are ranked based on their docking scores. A selection of top-ranking and structurally diverse compounds is chosen for experimental validation.

Experimental Validation Protocols

SIRT2 Enzymatic Inhibition Assay (Fluorogenic):

This assay is used to determine the in vitro inhibitory activity of compounds against SIRT2.

-

Reagents and Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., based on a p53 peptide sequence)

-

NAD+

-

SIRT2 assay buffer

-

Developer solution

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the SIRT2 enzyme to each well.

-

Add the diluted test compound or vehicle control (DMSO) to the respective wells.

-

Incubate for a short period to allow for compound binding to the enzyme.

-

Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Western Blot for α-tubulin Acetylation:

This cellular assay is used to confirm the target engagement of the SIRT2 inhibitor in a cellular context, as α-tubulin is a known substrate of SIRT2.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., MCF-7 breast cancer cells) to approximately 70-80% confluency.

-

Treat the cells with varying concentrations of the test compound (e.g., this compound) or vehicle control for a specified time (e.g., 24 hours).

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against acetylated α-tubulin.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane with an antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH) as a loading control.

-

Analyze the band intensities to determine the relative levels of acetylated α-tubulin.

-

Signaling Pathways Modulated by this compound through SIRT2 Inhibition

Inhibition of SIRT2 by this compound can impact multiple downstream signaling pathways. Two key pathways are detailed below.

SIRT2-Mediated Tubulin Deacetylation

SIRT2 is a major α-tubulin deacetylase. Its inhibition leads to hyperacetylation of α-tubulin, which affects microtubule stability and dynamics. This can impact cell division, migration, and intracellular transport.

SIRT2 and c-Myc Degradation Pathway

SIRT2 has been shown to stabilize the oncoprotein c-Myc.[4][5] Inhibition of SIRT2 can promote the ubiquitination and subsequent proteasomal degradation of c-Myc, making it a promising strategy for treating c-Myc-driven cancers.[4][5] The proposed mechanism involves the SIRT2-mediated repression of the E3 ubiquitin ligase NEDD4.[7][8]

Conclusion

The SIRT2 inhibitor this compound represents a promising lead compound for the development of therapeutics for a range of diseases, including cancer and neurodegenerative disorders. The in silico approaches outlined in this guide, particularly consensus docking and scoring, are instrumental in the identification and optimization of such inhibitors. The subsequent experimental validation through enzymatic and cellular assays is crucial to confirm their potency and mechanism of action. The ability of this compound and related compounds to modulate key signaling pathways, such as tubulin deacetylation and c-Myc stability, underscores the therapeutic potential of targeting SIRT2. Further research into the structure-activity relationships and pharmacokinetic properties of this class of inhibitors will be vital for their translation into clinical candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Collection - Discovery of New SIRT2 Inhibitors by Utilizing a Consensus Docking/Scoring Strategy and StructureâActivity Relationship Analysis - Journal of Chemical Information and Modeling - Figshare [figshare.com]

- 3. Discovery of New SIRT2 Inhibitors by Utilizing a Consensus Docking/Scoring Strategy and Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A SIRT2-Selective Inhibitor Promotes c-Myc Oncoprotein Degradation and Exhibits Broad Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The histone deacetylase SIRT2 stabilizes Myc oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Literature Review and Data Analysis of SR94: A Public Domain Survey

An extensive review of publicly accessible scientific literature and data repositories has revealed no specific information, quantitative data, or experimental protocols for a compound or therapeutic agent designated "SR94."

The search for "this compound" and related terms such as "this compound mechanism of action," "this compound signaling pathway," and "this compound preclinical data" did not yield any relevant results corresponding to a specific molecule in drug development. The search results retrieved were general in nature, discussing broader concepts of drug development, signaling pathways for other compounds (e.g., SR9009), and unrelated numerical references.

This suggests that "this compound" may be one of the following:

-

An internal, proprietary code name for a compound that has not yet been disclosed in public literature or presentations.

-

A very early-stage research molecule with no published data.

-

A misnomer or a typographical error for a different compound.

Without publicly available data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental methodologies, or signaling pathway diagrams for this compound. The core requirements of the prompt—data presentation, protocol detailing, and visualization—are entirely dependent on the existence of foundational research data, which appears to be absent from the public domain for a compound with this identifier.

An In-depth Technical Guide to the Physicochemical Properties of Strontium-94

Disclaimer: The term "SR94" is not a standard chemical identifier. Based on common scientific nomenclature, this guide interprets "SR" as the symbol for the element Strontium and "94" as the mass number of a specific isotope. Therefore, this document provides a comprehensive overview of the physicochemical properties of Strontium-94 (⁹⁴Sr) and the general characteristics of the element Strontium.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the physicochemical properties of Strontium-94, relevant experimental methodologies, and its biological significance.

Physicochemical Properties of Strontium (Sr)

Strontium is an alkaline earth metal, positioned in Group 2 of the periodic table. It is a soft, silvery-white to yellowish metallic element that is highly reactive chemically.[1][2] Due to its reactivity with air and water, strontium is not found in its elemental form in nature but exists in minerals such as celestine (strontium sulfate) and strontianite (strontium carbonate).[1][2] Freshly cut strontium rapidly develops a yellowish oxide layer upon exposure to air.[3]

Below is a summary of the key physicochemical properties of elemental Strontium.

| Property | Value |

| Atomic Number | 38 |

| Standard Atomic Weight | 87.62 g/mol [1][2] |

| Appearance | Silvery-white, yellowish metallic solid[1] |

| Density | 2.64 g/cm³ (at room temperature)[1][4] |

| Melting Point | 777 °C (1050 K)[1][2][4] |

| Boiling Point | 1377 °C (1655 K)[1][2][4] |

| Electron Configuration | [Kr] 5s²[3] |

| Oxidation State | +2[5][6] |

| Electronegativity (Pauling Scale) | 0.95 |

| Ionization Energy | 5.695 eV[3] |

| State at Room Temperature | Solid[2] |

| Crystal Structure | Face-centered cubic |

Properties of the Isotope Strontium-94 (⁹⁴Sr)

Strontium-94 is an unstable, radioactive isotope of Strontium. It is not naturally occurring and is a product of nuclear fission.[5][6]

The key properties of Strontium-94 are detailed in the table below.

| Property | Value |

| Isotopic Mass | 93.9153556 u[7] |

| Half-life | 75.3 seconds |

| Decay Mode | Beta minus (β⁻) decay[7][8] |

| Decay Product | Yttrium-94 (⁹⁴Y)[7][8] |

| Spin and Parity | 0+[7] |

| Mass Excess | -78.84575 MeV[7] |

| Binding Energy per Nucleon | 8.59383395 MeV[7] |

| Year of Discovery | 1959 |

Experimental Protocols for Determining Physicochemical Properties

The determination of the physicochemical properties of metallic elements like Strontium involves a range of standardized experimental techniques. The OECD Guidelines for the Testing of Chemicals provide a framework for many of these methods.[9][10]

Workflow for Physicochemical Characterization of a Metallic Element

References

- 1. Strontium - Wikipedia [en.wikipedia.org]

- 2. Strontium: Properties, Uses and FAQs [allen.in]

- 3. Strontium | Sr (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ivypanda.com [ivypanda.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. CHEMICAL, PHYSICAL, and RADIOLOGICAL INFORMATION - Toxicological Profile for Strontium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Strontium-94 - isotopic data and properties [chemlin.org]

- 8. strontium-94 - Wikidata [wikidata.org]

- 9. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. prc.cnrs.fr [prc.cnrs.fr]

Unraveling SR94: The Quest for Target Identification and Validation

Despite a comprehensive search of publicly available scientific and medical literature, the specific compound designated as "SR94" remains unidentified. As a result, a detailed technical guide on its target identification and validation cannot be provided at this time.

Extensive inquiries using a variety of search parameters across multiple databases have yielded no specific information on a drug, molecule, or research compound with the identifier "this compound." This suggests that "this compound" may be an internal project codename not yet disclosed in public forums, a very recent discovery that has not been published, or potentially a misidentification or typographical error.

The development of a therapeutic agent involves a rigorous and well-defined process of target identification and validation, which forms the foundational evidence for its mechanism of action and potential clinical utility. This process is crucial for researchers, scientists, and drug development professionals.

The Standard Pathway of Target Identification and Validation

For any novel compound, the journey from discovery to a potential therapeutic involves several key stages, each supported by specific experimental protocols and data analysis.

1. Target Identification: The initial and most critical step is to pinpoint the biological molecule or pathway that the compound interacts with to elicit its effects. This can be achieved through a variety of methods:

-

Affinity-Based Methods: Techniques such as affinity chromatography, photo-affinity labeling, and electroaffinity labeling are employed to isolate the direct binding partners of the compound from complex biological mixtures.

-

Genetic and Genomic Approaches: High-throughput screening using techniques like siRNA, shRNA, or CRISPR-Cas9 libraries can identify genes that, when silenced or knocked out, alter the cellular response to the compound, thereby pointing to potential targets or pathways.

-

Computational Methods: In silico approaches, including molecular docking and pharmacophore modeling, can predict potential binding targets based on the compound's structure and comparison to libraries of known ligands and protein structures.

2. Target Validation: Once a potential target is identified, it must be validated to confirm that its modulation is responsible for the compound's observed pharmacological effects and is relevant to the disease of interest. Key validation experiments include:

-

Binding Assays: Quantitative assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or various ligand-binding assays are used to measure the direct interaction and binding affinity between the compound and its putative target.

-

Functional Assays: Cellular and biochemical assays are designed to measure the functional consequences of the compound-target interaction. This could involve enzymatic assays, reporter gene assays, or measurements of downstream signaling events.

-

In Vivo Models: The use of animal models of the disease is essential to demonstrate that the compound engages the target in a living organism and produces the desired therapeutic effect.

Methodological Rigor in Drug Discovery

To provide a glimpse into the detailed methodologies required for such a technical guide, below are examples of experimental protocols and data presentation that would be typical in a target identification and validation study.

Table 1: Example of Quantitative Binding Affinity Data

| Compound | Target Protein | Binding Affinity (Kd) | Assay Method |

| This compound (Hypothetical) | Target X | 15 nM | Surface Plasmon Resonance (SPR) |

| This compound (Hypothetical) | Target Y | > 10 µM | Isothermal Titration Calorimetry (ITC) |

Experimental Workflow: Affinity Chromatography

This diagram illustrates a typical workflow for identifying a compound's target using affinity chromatography.

Caption: Workflow for target identification using affinity chromatography.

Signaling Pathway: Hypothetical Target X Inhibition

This diagram depicts a hypothetical signaling pathway that could be modulated by this compound if it were to inhibit a kinase target.

Caption: Hypothetical signaling pathway inhibited by this compound.

In the absence of specific information on this compound, this guide serves to outline the established and rigorous scientific process that would be necessary to identify and validate its molecular target. For researchers and professionals in drug development, these principles and methodologies are fundamental to advancing novel compounds from the laboratory to potential clinical applications. Should information regarding "this compound" become publicly available, a comprehensive technical guide could be developed.

The Therapeutic Potential of SIRT2 Inhibition: A Technical Guide

Disclaimer: The compound "SR94" is referenced as a Sirtuin 2 (SIRT2) inhibitor by commercial suppliers. However, a comprehensive review of peer-reviewed scientific literature did not yield specific data or publications under this identifier. Therefore, this guide provides an in-depth overview of the therapeutic applications of potent and selective SIRT2 inhibitors, drawing upon publicly available research on well-characterized compounds that target this enzyme. The data and experimental protocols presented herein are representative of the field of SIRT2 inhibitor research.

Introduction to Sirtuin 2 (SIRT2)

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases.[1] While other sirtuins are primarily localized to the nucleus or mitochondria, SIRT2 is predominantly found in the cytoplasm.[2] It plays a crucial role in a variety of cellular processes, including the regulation of microtubule dynamics, cell cycle progression, oxidative stress response, and gene expression.[1] SIRT2's diverse functions have implicated it in the pathophysiology of several diseases, making it an attractive therapeutic target. Notably, both activation and inhibition of SIRT2 have been explored for therapeutic benefit, depending on the specific disease context.[3] This guide will focus on the potential therapeutic applications of SIRT2 inhibition, particularly in oncology, neurodegenerative diseases, and inflammatory conditions.

Mechanism of Action of SIRT2 Inhibitors

SIRT2 inhibitors act by blocking the deacetylase activity of the SIRT2 enzyme. This leads to an increase in the acetylation of its substrate proteins.[1] One of the most well-established substrates of SIRT2 is α-tubulin, a key component of microtubules.[4] By inhibiting SIRT2, these compounds can induce hyperacetylation of α-tubulin, which can affect microtubule stability and function.[4]

Another critical target of SIRT2-mediated deacetylation is the tumor suppressor protein p53.[5] Inhibition of SIRT2 can lead to increased acetylation of p53, which may enhance its pro-apoptotic activity in cancer cells.[5] The mechanism of SIRT2 inhibition can vary among different chemical scaffolds, with some inhibitors acting as competitive inhibitors against the peptide substrate and others exhibiting non-competitive or allosteric inhibition with respect to NAD+.

Potential Therapeutic Applications

Research into SIRT2 inhibitors has unveiled promising therapeutic potential across multiple disease areas.

Oncology

The role of SIRT2 in cancer is complex, with reports suggesting both tumor-suppressive and oncogenic functions.[3] However, a growing body of evidence supports the development of SIRT2 inhibitors for cancer therapy. Inhibition of SIRT2 has been shown to have anti-proliferative and pro-apoptotic effects in various cancer cell lines, including breast cancer, non-small cell lung cancer, and B-cell lymphoma.[3][5][6] The anti-cancer effects of SIRT2 inhibitors are often linked to their ability to increase the acetylation and activity of the p53 tumor suppressor.[5] Furthermore, combining SIRT2 inhibitors with other anti-cancer agents, such as PI3K/mTOR inhibitors, has shown synergistic effects in acute myeloid leukemia cells.[7]

Neurodegenerative Diseases

In the context of neurodegeneration, SIRT2 inhibition has emerged as a potential therapeutic strategy.[3] Studies have suggested that inhibiting SIRT2 can be protective in models of Parkinson's disease and other neurodegenerative conditions.[6] The neuroprotective effects may be mediated through various mechanisms, including the modulation of α-synuclein toxicity.[6]

Inflammatory Diseases

Recent studies have highlighted the role of SIRT2 in regulating inflammation. Pharmacological inhibition of SIRT2 has been shown to alleviate symptoms in mouse models of inflammatory bowel disease (IBD).[8] The protective effect is thought to be mediated by improving the gut epithelial barrier integrity through the regulation of E-cadherin.[8] This suggests that SIRT2 inhibitors could be a promising therapeutic avenue for treating IBD and other inflammatory conditions.

Quantitative Data on SIRT2 Inhibitors

The following table summarizes the inhibitory activity of several well-characterized SIRT2 inhibitors against SIRT2 and other sirtuin isoforms, providing an indication of their potency and selectivity.

| Compound | SIRT2 IC50 (µM) | SIRT1 IC50 (µM) | SIRT3 IC50 (µM) | Reference |

| AGK2 | 3.5 | >50 | - | [6] |

| SirReal2 | 0.23 | - | - | [4] |

| Tenovin-6 | 9 | - | - | [4] |

| AEM1 | 18.5 | Weak | Weak | [5] |

| AEM2 | 3.8 | Weak | Weak | [5] |

| Compound 55 | 0.25 | >50 | >50 | [6] |

| Compound 56 | 0.78 | >50 | >50 | [6] |

Experimental Protocols

This section provides a generalized overview of key experimental methodologies used to characterize SIRT2 inhibitors.

In Vitro SIRT2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against SIRT2.

Procedure:

-

Recombinant human SIRT2 enzyme is incubated with a fluorogenic acetylated peptide substrate and NAD+.

-

The test compound at various concentrations is added to the reaction mixture.

-

The deacetylation reaction is allowed to proceed for a set time at 37°C.

-

A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

Fluorescence is measured using a plate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular α-Tubulin Acetylation Assay

Objective: To assess the ability of a compound to inhibit SIRT2 activity in a cellular context.

Procedure:

-

Cancer cell lines (e.g., MCF-7 breast cancer cells) are cultured in appropriate media.

-

Cells are treated with the test compound at various concentrations for a specified duration (e.g., 24 hours).

-

Cells are harvested, and total protein is extracted.

-

Western blot analysis is performed using primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control).

-

The level of acetylated α-tubulin is quantified and normalized to total α-tubulin.

Cell Proliferation/Viability Assay

Objective: To evaluate the anti-proliferative or cytotoxic effects of a SIRT2 inhibitor on cancer cells.

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of the test compound.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

The concentration of the compound that inhibits cell growth by 50% (GI50) or is lethal to 50% of the cells (LC50) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving SIRT2 and a typical workflow for the discovery and evaluation of SIRT2 inhibitors.

Caption: SIRT2 signaling pathway in the cytoplasm.

Caption: Drug discovery workflow for SIRT2 inhibitors.

Conclusion

The inhibition of SIRT2 represents a compelling therapeutic strategy for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The development of potent and selective SIRT2 inhibitors has provided valuable tools to probe the biological functions of this enzyme and has laid the groundwork for potential new medicines. While the specific compound "this compound" is not extensively documented in the scientific literature, the broader class of SIRT2 inhibitors continues to be an active area of research and development, with the promise of delivering novel therapies for patients with unmet medical needs. Further investigation into the nuanced roles of SIRT2 in different cellular contexts will be crucial for the successful clinical translation of these promising therapeutic agents.

References

- 1. scbt.com [scbt.com]

- 2. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SIRT2 inhibitor SirReal2 enhances anti‐tumor effects of PI3K/mTOR inhibitor VS‐5584 on acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sirt2 inhibition improves gut epithelial barrier integrity and protects mice from colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SR94 in Cell Culture Experiments

Disclaimer: The following application notes and protocols are provided for a hypothetical research compound, "SR94." As of the date of this document, "this compound" is not a publicly documented compound. The information presented here, including the mechanism of action, quantitative data, and protocols, is illustrative and designed to serve as a template for researchers working with novel small molecule inhibitors in cell culture.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the pro-survival kinase, PKX1. Under normal physiological conditions, PKX1 is involved in regulating cell growth and proliferation. In various cancer cell types, the PKX1 signaling pathway is often hyperactivated, leading to uncontrolled cell division and resistance to apoptosis. This compound exerts its anti-cancer effects by directly binding to the ATP-binding pocket of PKX1, thereby inhibiting its kinase activity and downstream signaling. This targeted inhibition has been shown to induce apoptosis and reduce the proliferative capacity of various cancer cell lines.

Hypothetical Mechanism of Action of this compound

This compound selectively inhibits the kinase activity of PKX1. By doing so, it prevents the phosphorylation of its downstream effector, Pro-Apoptotic Factor 1 (PAF1). When phosphorylated, PAF1 is marked for ubiquitination and subsequent degradation by the proteasome. Inhibition of PKX1 by this compound leads to the accumulation of unphosphorylated, active PAF1, which then translocates to the nucleus to initiate the transcription of genes that promote apoptosis.

In Vivo Experimental Protocol for SR94: Application Notes

To Researchers, Scientists, and Drug Development Professionals:

The following application note provides a generalized framework for in vivo studies involving experimental therapeutics. Due to the lack of specific public domain information for a compound designated "SR94," this document serves as a comprehensive template. The methodologies and data presentation formats are based on established practices for evaluating novel anti-cancer agents in preclinical settings. Researchers should adapt these protocols to the specific characteristics of their compound of interest.

Table of Contents

-

Introduction and Mechanism of Action (Hypothetical)

-

Quantitative Data Summary (Template)

-

Experimental Protocols

-

Animal Models

-

Drug Formulation and Administration

-

Efficacy Studies (Xenograft Model)

-

Pharmacokinetic (PK) Analysis

-

Toxicology and Tolerability Assessment

-

-

Signaling Pathways and Experimental Workflows (Diagrams)

Introduction and Mechanism of Action (Hypothetical)

For the purpose of this template, we will hypothesize that this compound is an inhibitor of the Cyclin-Dependent Kinase 4/6 (CDK4/6) pathway, a critical regulator of the cell cycle. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation. This compound is postulated to bind to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the Retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby inhibiting the transcription of genes required for the G1 to S phase transition and effectively causing cell cycle arrest.

Quantitative Data Summary (Template)

The following tables are templates for summarizing key quantitative data from in vivo studies.

Table 1: In Vivo Efficacy of this compound in Human Tumor Xenograft Models

| Tumor Model | Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | P-value vs. Vehicle |

| MCF-7 | Vehicle | 10 | 1500 ± 150 | - | - |

| (Breast Cancer) | This compound (25 mg/kg) | 10 | 800 ± 90 | 46.7 | <0.01 |

| This compound (50 mg/kg) | 10 | 450 ± 60 | 70.0 | <0.001 | |

| HT-29 | Vehicle | 10 | 2000 ± 200 | - | - |

| (Colon Cancer) | This compound (50 mg/kg) | 10 | 1200 ± 130 | 40.0 | <0.01 |

Table 2: Key Pharmacokinetic Parameters of this compound in Mice

| Parameter | Unit | Value (50 mg/kg, Oral) |

| Cmax | ng/mL | 1200 |

| Tmax | h | 2 |

| AUC(0-24) | ng*h/mL | 9600 |

| t1/2 | h | 6 |

| Bioavailability | % | 45 |

Experimental Protocols

Animal Models

-

Species: Female athymic nude mice (nu/nu), 6-8 weeks old.

-

Acclimatization: Animals are acclimated for at least one week prior to the study, housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle, and provided with sterile food and water ad libitum. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Drug Formulation and Administration

-

Formulation: this compound is formulated as a suspension in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water. The formulation should be prepared fresh daily.

-

Administration: The compound is administered orally (p.o.) via gavage at the specified doses (e.g., 25 mg/kg and 50 mg/kg) in a volume of 10 mL/kg body weight.

Efficacy Studies (Xenograft Model)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Tumor Implantation: 1 x 10^7 cells in 100 µL of a 1:1 mixture of media and Matrigel are subcutaneously injected into the right flank of each mouse.

-

Tumor Growth Monitoring: Tumor dimensions are measured twice weekly with digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

-

Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=10 per group). Treatment with this compound or vehicle is initiated and continued for 21 days.

-

Data Collection: Body weight and tumor volume are recorded twice weekly. Signs of toxicity are monitored daily.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, western blot).

Pharmacokinetic (PK) Analysis

-

Dosing: A separate cohort of non-tumor-bearing mice is administered a single dose of this compound (e.g., 50 mg/kg, p.o.).

-

Blood Sampling: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), blood is collected from 3 mice per time point via cardiac puncture into EDTA-coated tubes.

-

Plasma Preparation: Blood samples are centrifuged at 2000 x g for 15 minutes at 4°C to separate plasma.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis: PK parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

Toxicology and Tolerability Assessment

-

Parameters: Body weight is monitored throughout the study. Clinical observations for signs of distress (e.g., lethargy, ruffled fur, anorexia) are made daily.

-

Endpoint Analysis: At the study endpoint, major organs (liver, spleen, kidney, heart, lungs) may be collected for histopathological examination to assess for any treatment-related toxicities.

Signaling Pathways and Experimental Workflows (Diagrams)

Caption: Hypothetical signaling pathway of this compound as a CDK4/6 inhibitor.

Caption: Experimental workflow for an in vivo xenograft efficacy study.

Information on SR94 Administration in Animal Models Not Publicly Available

Extensive searches for a specific therapeutic agent or research compound designated "SR94" have not yielded sufficient public information to generate detailed application notes and protocols for its administration in animal models. The term "this compound" appears in various contexts, such as an internal code in a patent for bioimaging agents, a likely citation number in a review of cancer therapies, or a possible typographical error for Strontium-90 in an older radiological study. Without a clear identification of the molecular entity referred to as this compound, providing accurate and reliable scientific protocols is not possible.

To fulfill the user's request for content structure and format, the following sections provide a template for application notes and protocols for a hypothetical compound, referred to as "Compound X." This example illustrates the type of detailed information that would be provided if data on this compound were available.

Application Notes and Protocols for Compound X Administration in Animal Models

For Research Use Only

Introduction

Compound X is a novel small molecule inhibitor of the XYZ signaling pathway, which has shown potential therapeutic effects in preclinical models of inflammatory disease. These application notes provide an overview of its administration in rodent models, including pharmacokinetic data and detailed protocols for efficacy studies.

Data Presentation: Pharmacokinetics and Efficacy of Compound X

The following tables summarize the key quantitative data obtained from preclinical studies of Compound X in a murine model of rheumatoid arthritis.

Table 1: Pharmacokinetic Parameters of Compound X in Male C57BL/6 Mice

| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |

| Cmax (ng/mL) | 450 ± 50 | 1200 ± 150 |

| Tmax (h) | 1.5 | 0.1 |

| AUC (0-t) (ng·h/mL) | 1800 ± 200 | 950 ± 100 |

| Half-life (t½) (h) | 4.2 | 3.8 |

| Bioavailability (%) | 38 | - |

Table 2: Efficacy of Compound X in a Collagen-Induced Arthritis (CIA) Mouse Model

| Treatment Group | Mean Arthritis Score (Day 42) | Paw Swelling (mm) (Day 42) | Pro-inflammatory Cytokine (IL-6) Reduction (%) |

| Vehicle Control | 12.5 ± 1.5 | 4.2 ± 0.5 | 0% |

| Compound X (5 mg/kg) | 6.8 ± 1.2 | 2.8 ± 0.4 | 35% |

| Compound X (10 mg/kg) | 3.2 ± 0.8 | 1.9 ± 0.3 | 68% |

| Dexamethasone (1 mg/kg) | 2.5 ± 0.5 | 1.5 ± 0.2 | 85% |

Experimental Protocols

Protocol 1: Oral Gavage Administration of Compound X in Mice

Objective: To administer a precise dose of Compound X orally to mice for pharmacokinetic or efficacy studies.

Materials:

-

Compound X

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Animal balance

-

20-gauge stainless steel feeding needle with a ball tip

-

1 mL syringe

-

70% ethanol

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of Compound X and vehicle based on the desired concentration and the number of animals to be dosed.

-

Prepare the formulation by suspending Compound X in the vehicle. Ensure homogeneity by vortexing or sonicating as needed.

-

-

Animal Handling and Dosing:

-

Weigh each mouse and calculate the individual dose volume.

-

Gently restrain the mouse by scruffing the neck to immobilize the head.

-

Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.

-

Attach the feeding needle to the syringe containing the calculated dose.

-

Insert the needle into the side of the mouth and gently advance it along the esophagus into the stomach. Do not force the needle.

-

Slowly dispense the solution.

-

Carefully withdraw the needle and return the mouse to its cage.

-

-

Post-Administration Monitoring:

-

Observe the animal for at least 15 minutes post-dosing for any signs of distress, such as labored breathing or regurgitation.

-

Monitor animal welfare according to the approved institutional animal care and use committee (IACUC) protocol.

-

Protocol 2: Assessment of Paw Swelling in a CIA Mouse Model

Objective: To quantify the therapeutic effect of Compound X on inflammation by measuring paw thickness.

Materials:

-

Digital calipers

-

Anesthesia (e.g., isoflurane)

-

Data recording sheets

Procedure:

-

Animal Anesthesia:

-

Anesthetize the mouse using a calibrated vaporizer with isoflurane.

-

Ensure the animal has reached a surgical plane of anesthesia by checking for the absence of a pedal withdrawal reflex.

-

-

Measurement:

-

Gently hold the hind paw and position the digital calipers across the mediolateral axis of the paw.

-

Measure the thickness of the paw and record the value to the nearest 0.01 mm.

-

Repeat the measurement for the contralateral paw.

-

-

Data Recording and Recovery:

-

Record the measurements for each animal.

-

Allow the animal to recover from anesthesia in a clean, warm cage.

-

Measurements should be taken at baseline and at regular intervals throughout the study (e.g., every 3-4 days).

-

Visualization of Signaling Pathways and Workflows

Hypothetical Signaling Pathway for Compound X

Caption: Hypothetical signaling pathway showing Compound X inhibiting the XYZ complex.

Experimental Workflow for a Murine Efficacy Study

Caption: Experimental workflow for a 42-day efficacy study in a CIA mouse model.

Detecting the Effects of SR94 on SR Protein Phosphorylation using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine/arginine-rich (SR) proteins are a family of essential splicing factors that play a crucial role in both constitutive and alternative pre-mRNA splicing. Their activity and subcellular localization are finely tuned by reversible phosphorylation, predominantly within their arginine-serine-rich (RS) domains. The phosphorylation status of SR proteins is a critical determinant of their function, influencing splice site selection and their interactions with other components of the spliceosome. Dysregulation of SR protein phosphorylation has been implicated in various diseases, including cancer and neurodegenerative disorders.

This document provides a comprehensive guide for utilizing Western blot analysis to detect and quantify changes in SR protein phosphorylation induced by SR94, a novel investigational compound. The protocols herein cover cell treatment, protein extraction, immunodetection, and data analysis.

Signaling Pathways Regulating SR Protein Phosphorylation

The phosphorylation of SR proteins is a dynamic process governed by the coordinated activity of specific kinases and phosphatases. The primary kinase families responsible for SR protein phosphorylation are the SR protein kinases (SRPKs) and the CDC2-like kinases (CLKs).

-

SRPK Family (SRPK1, SRPK2): Primarily cytoplasmic, these kinases perform the initial phosphorylation of SR proteins within their RS domains, a necessary step for their nuclear import.

-

CLK Family (CLK1-4): Located in the nucleus, these dual-specificity kinases further phosphorylate SR proteins, which is essential for their involvement in splicing regulation.

This compound is hypothesized to act as a modulator of this signaling cascade, leading to altered phosphorylation states of SR proteins. Western blotting with phospho-specific antibodies is an effective method to investigate these effects.

Caption: Signaling pathway of SR protein phosphorylation and nuclear import.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a Western blot experiment designed to measure the effects of this compound on the phosphorylation of various SR proteins in a cell-based assay. Cells were treated with increasing concentrations of this compound for 24 hours. Band intensities were quantified using densitometry and normalized to a loading control (GAPDH).

| Target Protein | Treatment | Mean Normalized Intensity (Arbitrary Units) | Fold Change vs. Control | p-value |

| Phospho-SR (pan) | Vehicle Control | 1.00 | 1.00 | - |

| This compound (1 µM) | 0.65 | 0.65 | <0.05 | |

| This compound (5 µM) | 0.32 | 0.32 | <0.01 | |

| This compound (10 µM) | 0.15 | 0.15 | <0.001 | |

| SRp75 | Vehicle Control | 1.00 | 1.00 | - |

| This compound (10 µM) | 0.98 | 0.98 | >0.05 | |

| SRp55 | Vehicle Control | 1.00 | 1.00 | - |

| This compound (10 µM) | 1.02 | 1.02 | >0.05 | |

| SRp40 | Vehicle Control | 1.00 | 1.00 | - |

| This compound (10 µM) | 0.99 | 0.99 | >0.05 | |

| SRp20 | Vehicle Control | 1.00 | 1.00 | - |

| This compound (10 µM) | 1.01 | 1.01 | >0.05 | |

| GAPDH | Vehicle Control | 1.00 | 1.00 | - |

| This compound (1 µM) | 1.01 | 1.01 | >0.05 | |

| This compound (5 µM) | 0.99 | 0.99 | >0.05 | |

| This compound (10 µM) | 1.00 | 1.00 | >0.05 |

Experimental Protocols

I. Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., HeLa or HEK293) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Culture: Culture cells overnight in appropriate growth medium at 37°C in a humidified incubator with 5% CO2.

-

This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution to the desired final concentrations in fresh culture medium.

-

Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium or vehicle control (medium with the same concentration of DMSO). Incubate for the desired time (e.g., 24 hours).

II. Protein Lysate Preparation

-

Washing: Place the 6-well plates on ice. Aspirate the medium and wash the cells once with 1 mL of ice-cold 1X Phosphate-Buffered Saline (PBS).[1]

-

Lysis: Aspirate the PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[2]

-

Harvesting: Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[1][2]

-

Incubation and Sonication: Incubate the lysate on ice for 15-30 minutes with occasional vortexing. Sonicate the lysate for 10-15 seconds to shear DNA and increase protein solubilization.[1][2]

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]

-

Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.

III. SDS-PAGE and Western Blotting

-

Sample Preparation: Dilute the protein lysates to the same concentration with RIPA buffer. Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X. Boil the samples at 95-100°C for 5-10 minutes.[1][3]

-

Gel Electrophoresis: Load 20-30 µg of protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a pre-stained protein ladder in one lane. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[1][3]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[3][4] Confirm successful transfer by staining the membrane with Ponceau S.[5]

-

Blocking: Wash the membrane with 1X Tris-Buffered Saline with 0.1% Tween-20 (TBST). Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[3][6]

-

Primary Antibody Incubation: Dilute the primary antibody in 5% BSA in TBST at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[1][6]

-

Recommended Primary Antibodies:

-

Phospho-SR Protein (mAb 104)

-

SRp75, SRp55, SRp40, SRp20

-

GAPDH or β-actin (as a loading control)

-

-

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[1][3]

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.[1][3]

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.[3]

-

Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[3] Incubate the membrane with the ECL substrate for 1-5 minutes.[3]

-

Signal Acquisition: Capture the chemiluminescent signal using a CCD-based digital imager or by exposing the membrane to X-ray film.[3][7]

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the intensity of the loading control band in the same lane.

Caption: Experimental workflow for Western blot analysis.

References

- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 2. bio-rad.com [bio-rad.com]

- 3. Western Blot Protocol | Proteintech Group [ptglab.com]

- 4. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]

- 5. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Western blot protocol | Abcam [abcam.com]

- 7. Detection Methods | Bio-Rad [bio-rad.com]

Application Notes and Protocols for SR94: Information Currently Unavailable

Initial searches for a compound designated "SR94" have not yielded specific information regarding its mechanism of action, optimal dosage for cellular response, or established experimental protocols. The publicly available scientific literature does not appear to contain data on a molecule with this specific name.

Therefore, it is not possible to provide detailed application notes, protocols, quantitative data, or signaling pathway diagrams as requested. The information necessary to generate these materials is not present in the initial search results.

For researchers, scientists, and drug development professionals interested in a specific compound, it is crucial to have access to foundational research that characterizes its biological activity. This typically includes:

-

Mechanism of Action Studies: Elucidating how the compound interacts with cellular components to produce a biological effect.

-

Dose-Response Studies: Determining the concentration range over which the compound elicits a cellular response, including identifying the optimal dose and any potential toxicity at higher concentrations.

-

In Vitro and In Vivo Experiments: Characterizing the compound's effects in controlled laboratory settings using cell cultures and animal models.

Without this fundamental data for a compound specifically named "this compound," the creation of accurate and reliable application notes and protocols is not feasible. Researchers are advised to consult internal documentation or proprietary databases that may contain information on this compound if it is under development within a private organization.

Application Notes and Protocols for Immunofluorescence Staining Following SR94 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for conducting immunofluorescence (IF) analysis on cells treated with a hypothetical small molecule, SR94. As specific information regarding the target and mechanism of action of this compound is not publicly available, this protocol offers a generalized yet robust framework for assessing the effects of a small molecule inhibitor on protein expression and subcellular localization. The methodologies outlined herein are based on established immunofluorescence procedures and can be adapted for various cell types and target proteins.[1][2][3][4][5]

Immunofluorescence is a powerful technique for visualizing the distribution of specific molecules within a cell.[6] When investigating the cellular effects of a novel compound like this compound, IF can provide critical insights into its mechanism of action by revealing changes in the localization, expression levels, or post-translational modifications of target proteins. This protocol is designed to guide researchers through the entire workflow, from cell culture and treatment to image acquisition and analysis.

Hypothetical Signaling Pathway of this compound

To illustrate a potential mechanism of action for this compound, a hypothetical signaling pathway is presented below. In this model, this compound acts as an inhibitor of a kinase upstream of a transcription factor. By inhibiting the kinase, this compound prevents the phosphorylation and subsequent nuclear translocation of the transcription factor, leading to a decrease in the expression of a target protein. Immunofluorescence could then be used to visualize the reduced levels of the target protein or the altered localization of the transcription factor.

Caption: Hypothetical signaling pathway of this compound action.

Experimental Workflow

The overall experimental workflow for immunofluorescence analysis following this compound treatment is depicted in the diagram below. The process begins with cell culture and treatment, followed by a series of staining steps, and concludes with microscopic imaging and data analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. ki-sbc.mit.edu [ki-sbc.mit.edu]

- 3. biotium.com [biotium.com]

- 4. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 5. Tips for Immunofluorescence Protocols [sigmaaldrich.com]

- 6. Immunofluorescence in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

SR94 In Vitro Assay Development and Guidelines

Application Notes

Introduction

SR94 is a novel small molecule inhibitor targeting the Kinase-Associated Proliferation (KAP) signaling pathway, a critical cascade involved in aberrant cell growth and proliferation. These application notes provide a comprehensive guide for the in vitro characterization of this compound, detailing protocols for assessing its biological activity and mechanism of action. The described assays are essential for researchers and drug development professionals engaged in the preclinical evaluation of this compound and similar compounds. The guidelines herein are based on established principles of in vitro assay development to ensure robustness, reproducibility, and accuracy.[1][2][3]

Assay Principles

The in vitro evaluation of this compound relies on a multi-faceted approach involving both cell-based and biochemical assays.[4] Key assays include:

-

Cell Viability/Cytotoxicity Assays: To determine the effect of this compound on the proliferation and health of cancer cell lines dependent on the KAP pathway. Assays such as the MTT assay are employed to measure metabolic activity as an indicator of cell viability.[5]

-

Target Engagement Assays: To confirm that this compound interacts with its intended molecular target within the cell. A phospho-specific Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the inhibition of phosphorylation of a key downstream substrate of the KAP pathway.

-

Selectivity Assays: To assess the specificity of this compound for the target kinase over other related kinases, which is crucial for de-risking potential off-target effects.[4]

Data Presentation

Quantitative data from dose-response experiments should be analyzed using non-linear regression to determine key parameters such as the half-maximal inhibitory concentration (IC50). A summary of hypothetical data for this compound is presented below.

| Assay Type | Cell Line | Parameter | This compound Value (nM) | Positive Control Value (nM) |

| Cell Viability (MTT) | Cancer-A | IC50 | 75 | 50 |

| Phospho-Substrate ELISA | Cancer-A | IC50 | 25 | 15 |

| Kinase Selectivity | In Vitro | Ki | 10 | N/A |

Experimental Protocols

1. Cell Viability Assay (MTT Protocol)

This protocol outlines the procedure for determining the effect of this compound on the viability of a cancer cell line (e.g., Cancer-A) known to have an active KAP pathway.

Materials:

-

Cancer-A cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound compound stock solution (e.g., 10 mM in DMSO)

-

Positive control inhibitor

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding:

-

Trypsinize and count Cancer-A cells.

-

Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound and a positive control in complete growth medium. A typical concentration range would be from 1 nM to 100 µM.

-

Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).

-

Remove the medium from the wells and add 100 µL of the compound dilutions.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a plate reader.

-

Subtract the background absorbance from the no-cell control wells.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

-

2. Phospho-Substrate ELISA Protocol

This protocol describes a method to measure the inhibition of KAP pathway activity by quantifying the phosphorylation of a key downstream substrate in this compound-treated cells.

Materials:

-

Cancer-A cells

-

Serum-free medium

-

This compound compound stock solution

-

Positive control inhibitor

-

Growth factor to stimulate the KAP pathway

-

Cell lysis buffer

-

Phospho-substrate capture antibody-coated 96-well plate

-

Detection antibody (total substrate)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2 N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader (450 nm absorbance)

Procedure:

-

Cell Treatment:

-

Seed Cancer-A cells in a 96-well plate and grow to 80-90% confluency.

-

Serum-starve the cells for 16-24 hours.

-

Pre-treat the cells with serial dilutions of this compound or a positive control for 2 hours.

-

Stimulate the KAP pathway by adding a growth factor for 15 minutes.

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells with cold PBS.

-

Add 100 µL of ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes.

-

Transfer the lysates to microcentrifuge tubes and clarify by centrifugation.

-

-

ELISA:

-

Add 100 µL of the cell lysates to the wells of the phospho-substrate capture antibody-coated plate.

-

Incubate for 2 hours at room temperature.

-

Wash the wells three times with wash buffer.

-

Add 100 µL of the detection antibody and incubate for 1 hour.

-

Wash the wells and add 100 µL of HRP-conjugated secondary antibody for 1 hour.

-

Wash the wells and add 100 µL of TMB substrate.

-

Incubate until a blue color develops, then add 100 µL of stop solution.

-

-

Data Acquisition:

-

Measure the absorbance at 450 nm.

-

Normalize the phospho-substrate signal to the total protein concentration of the lysate.

-

Calculate the percentage of inhibition relative to the stimulated, vehicle-treated control.

-

Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

-

Visualizations

References

- 1. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]

- 2. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. kosheeka.com [kosheeka.com]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. In vitro and biochemical assays | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

long-term stability of SR94 in solution

An exhaustive search for a compound specifically designated "SR94" in the context of pharmaceutical development, chemical research, or life sciences has yielded no relevant results. The term "this compound" does not correspond to a known drug, investigational compound, or research molecule in publicly available scientific literature and databases. The search results were ambiguous and pointed towards unrelated topics, including interpretations of "SR" as the chemical symbol for Strontium.